Cas no 58791-95-0 (2-(Methoxy(p-tolyl)methylene)malononitrile)

2-(Methoxy(p-tolyl)methylene)malononitrile is a versatile organic compound characterized by its malononitrile core functionalized with a methoxy(p-tolyl)methylene group. This structure imparts reactivity suitable for applications in organic synthesis, particularly as a building block for heterocyclic compounds and as an intermediate in the preparation of functional materials. Its electron-withdrawing nitrile groups enhance its utility in cyclization and condensation reactions. The compound's stability under standard conditions and well-defined reactivity profile make it a valuable reagent for researchers in medicinal chemistry and materials science. Its crystalline form allows for precise handling and storage, ensuring consistent performance in synthetic workflows.
2-(Methoxy(p-tolyl)methylene)malononitrile structure
58791-95-0 structure
商品名:2-(Methoxy(p-tolyl)methylene)malononitrile
CAS番号:58791-95-0
MF:C12H10N2O
メガワット:198.2206
MDL:MFCD09752202
CID:867614

2-(Methoxy(p-tolyl)methylene)malononitrile 化学的及び物理的性質

名前と識別子

    • METHOXY(4-METHYLPHENYL)METHYLENE]PROPANEDINITRILE
    • 2-(Methoxy(p-tolyl)methylene)malononitrile
    • MDL: MFCD09752202

計算された属性

  • せいみつぶんしりょう: 198.0794

じっけんとくせい

  • PSA: 56.81

2-(Methoxy(p-tolyl)methylene)malononitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
AK Scientific
AMTGC243-1g
2-(Methoxy(p-tolyl)methylene)malononitrile
58791-95-0 97%
1g
$387 2025-02-18
TRC
M332663-50mg
2-(Methoxy(p-tolyl)methylene)malononitrile
58791-95-0
50mg
$ 50.00 2022-06-03
abcr
AB524497-1 g
2-(Methoxy(p-tolyl)methylene)malononitrile
58791-95-0
1g
€670.90 2023-04-17
abcr
AB524497-1g
2-(Methoxy(p-tolyl)methylene)malononitrile; .
58791-95-0
1g
€643.90 2025-02-13
abcr
AB524497-250mg
2-(Methoxy(p-tolyl)methylene)malononitrile; .
58791-95-0
250mg
€244.00 2025-02-13
AK Scientific
AMTGC243-250mg
2-(Methoxy(p-tolyl)methylene)malononitrile
58791-95-0 97%
250mg
$129 2025-02-18
TRC
M332663-500mg
2-(Methoxy(p-tolyl)methylene)malononitrile
58791-95-0
500mg
$ 160.00 2022-06-03
abcr
AB524497-100mg
2-(Methoxy(p-tolyl)methylene)malononitrile; .
58791-95-0
100mg
€149.40 2025-02-13
abcr
AB524497-5g
2-(Methoxy(p-tolyl)methylene)malononitrile; .
58791-95-0
5g
€1821.90 2025-02-13
TRC
M332663-100mg
2-(Methoxy(p-tolyl)methylene)malononitrile
58791-95-0
100mg
$ 65.00 2022-06-03

2-(Methoxy(p-tolyl)methylene)malononitrile 関連文献

2-(Methoxy(p-tolyl)methylene)malononitrileに関する追加情報

Introduction to 2-(Methoxy(p-tolyl)methylene)malononitrile (CAS No. 58791-95-0)

2-(Methoxy(p-tolyl)methylene)malononitrile, identified by the Chemical Abstracts Service Number (CAS No.) 58791-95-0, is a significant compound in the realm of organic synthesis and pharmaceutical chemistry. This molecule, featuring a methoxy-substituted p-tolylmethylene group attached to a malononitrile backbone, has garnered attention due to its versatile reactivity and potential applications in the development of novel bioactive molecules. The structural motif of this compound, characterized by its electron-deficient nature and conjugated system, makes it a valuable intermediate in synthetic pathways leading to complex heterocyclic scaffolds.

The malononitrile moiety, a well-known component in medicinal chemistry, contributes to the compound's ability to participate in various cyclization reactions, including those that yield pyridine and pyrimidine derivatives. These heterocycles are pivotal in drug design, often serving as core structures in therapeutic agents targeting a wide range of diseases. The presence of the methoxy(p-tolyl)methylene group further enhances the compound's synthetic utility by providing a site for nucleophilic addition reactions, which can be strategically employed to build more intricate molecular architectures.

In recent years, there has been a surge in research focused on developing small-molecule modulators that interact with biological targets at the molecular level. 2-(Methoxy(p-tolyl)methylene)malononitrile has emerged as a promising candidate in this context, particularly for its potential role in modulating enzyme activity and receptor binding. Studies have demonstrated its utility in generating libraries of compounds for high-throughput screening (HTS), aimed at identifying novel pharmacophores with therapeutic relevance. The compound's ability to undergo facile functionalization has allowed chemists to explore diverse chemical space, leading to the discovery of several lead compounds with promising preclinical profiles.

One of the most compelling aspects of 2-(Methoxy(p-tolyl)methylene)malononitrile is its role in the synthesis of biologically active molecules through transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis, enabling the formation of carbon-carbon bonds under mild conditions. The compound's structure allows it to act as a ligand or substrate in palladium-catalyzed processes, such as Suzuki-Miyaura and Heck couplings, which are widely used in constructing complex organic molecules. The integration of these reactions into synthetic protocols has significantly accelerated the development of novel drug candidates.

The pharmaceutical industry has been particularly interested in leveraging the reactivity of 2-(Methoxy(p-tolyl)methylene)malononitrile for the development of antiviral and anticancer agents. For instance, derivatives of this compound have been explored as inhibitors of viral proteases and kinases, which are critical targets in antiviral therapy. Additionally, its structural features have been harnessed to design molecules that disrupt cancer cell proliferation pathways. Preclinical studies have shown that certain analogs exhibit potent cytotoxic effects against various tumor cell lines while maintaining acceptable safety profiles.

Advances in computational chemistry have further enhanced the utility of 2-(Methoxy(p-tolyl)methylene)malononitrile by enabling virtual screening and molecular docking studies. These computational approaches allow researchers to predict the binding affinity and mode of interaction between this compound and biological targets with high precision. Such simulations have been instrumental in guiding experimental design and optimizing lead compounds for improved efficacy and reduced toxicity. The integration of computational methods with traditional synthetic chemistry has created a powerful framework for drug discovery.

The environmental impact and sustainability considerations have also played a role in the renewed interest surrounding 2-(Methoxy(p-tolyl)methylene)malononitrile. Modern synthetic methodologies emphasize green chemistry principles, aiming to minimize waste and hazardous byproducts. Researchers have developed more efficient synthetic routes for this compound that utilize recyclable catalysts and solvents with lower environmental footprints. These efforts align with global initiatives to promote sustainable pharmaceutical manufacturing practices.

Future directions in the study of 2-(Methoxy(p-tolyl)methylene)malononitrile include exploring its applications in materials science and agrochemicals. The compound's unique electronic properties make it a candidate for use in organic electronics, such as light-emitting diodes (OLEDs) and photovoltaic cells. Additionally, its structural versatility suggests potential utility in designing novel pesticides and herbicides that offer improved efficacy while reducing environmental persistence.

In conclusion, 2-(Methoxy(p-tolyl)methylene)malononitrile (CAS No. 58791-95-0) represents a cornerstone molecule in contemporary chemical research. Its broad applicability across multiple domains—ranging from pharmaceutical development to materials science—underscores its importance as a synthetic building block. As our understanding of molecular interactions continues to evolve, this compound is poised to play an even more significant role in shaping the future of chemical innovation.

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Amadis Chemical Company Limited
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